

In-Depth Technical Guide: Physicochemical Properties of 1-Benzylpyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzylpyrrolidine-3-carboxamide

Cat. No.: B039795

[Get Quote](#)

This document serves as a comprehensive technical guide on the core physicochemical properties of **1-Benzylpyrrolidine-3-carboxamide**. Tailored for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational data with practical, field-proven insights to facilitate its application in a scientific setting. The structure is designed to logically present the compound's characteristics, from its basic identity to the implications of its properties in research and development.

Core Chemical Identity and Structure

1-Benzylpyrrolidine-3-carboxamide (CAS No: 115687-29-1) is a derivative of the pyrrolidine heterocyclic system.^[1] The molecule is characterized by a five-membered saturated nitrogen-containing ring, which is N-substituted with a benzyl group and features a carboxamide functional group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior, including its potential for hydrogen bonding, its basicity, and its overall polarity, which are critical determinants of its biological activity and pharmacokinetic profile.

- Molecular Formula: C₁₂H₁₆N₂O^[1]
- Molecular Weight: 204.27 g/mol ^[1]
- Synonyms: 1-Benzyl-pyrrolidine-3-carboxylic acid amide^[1]

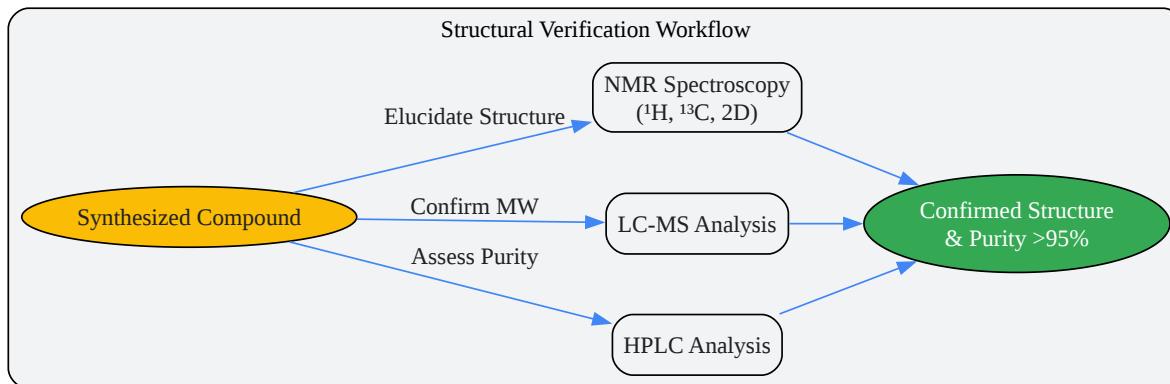
Caption: 2D representation of **1-Benzylpyrrolidine-3-carboxamide**.

Tabulated Physicochemical Data

The following table consolidates the key quantitative physicochemical properties of the compound. Predicted values, which are computationally derived, are valuable for initial assessment but should be confirmed experimentally for critical applications.

Property	Value	Data Type	Source(s)
CAS Number	115687-29-1	Experimental	[1] [2]
Molecular Formula	<chem>C12H16N2O</chem>	Calculated	[1]
Molecular Weight	204.27 g/mol	Calculated	[1]
Form	Solid	Experimental	[2]
Boiling Point	376.7 ± 31.0 °C at 760 mmHg	Predicted	[1]
Density	1.157 ± 0.06 g/cm³	Predicted	[1]
pKa (Amide N-H)	16.45 ± 0.20	Predicted	[2]
pKa (Pyrrolidine N)	~8.4 (by analogy to similar esters)	Predicted	[3]
XLogP3	1.632	Predicted	[1]
Flash Point	181.6 °C	Predicted	[1]
Refractive Index	1.587	Predicted	[1]
Storage Temperature	2-8°C	Recommended	[2]

Experimental Methodologies & Workflows


To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for determining critical physicochemical parameters.

Purity and Identity Confirmation via Chromatography and Spectroscopy

Principle: A combination of chromatographic and spectroscopic techniques is required to unambiguously confirm the identity and assess the purity of a synthesized compound before further characterization.

Methodology:

- **High-Performance Liquid Chromatography (HPLC):** Used to determine purity. A reverse-phase C18 column is typically employed with a gradient elution using a mobile phase of acetonitrile and water (often with 0.1% formic acid to improve peak shape). Purity is assessed by the area percentage of the main peak detected by a UV-Vis or Diode Array Detector (DAD).
- **Mass Spectrometry (MS):** Coupled with HPLC (LC-MS) or via direct infusion, MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for structural elucidation. The spectra provide information on the chemical environment of each hydrogen and carbon atom, their connectivity, and the overall molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC are used to make unambiguous assignments.[\[4\]](#)

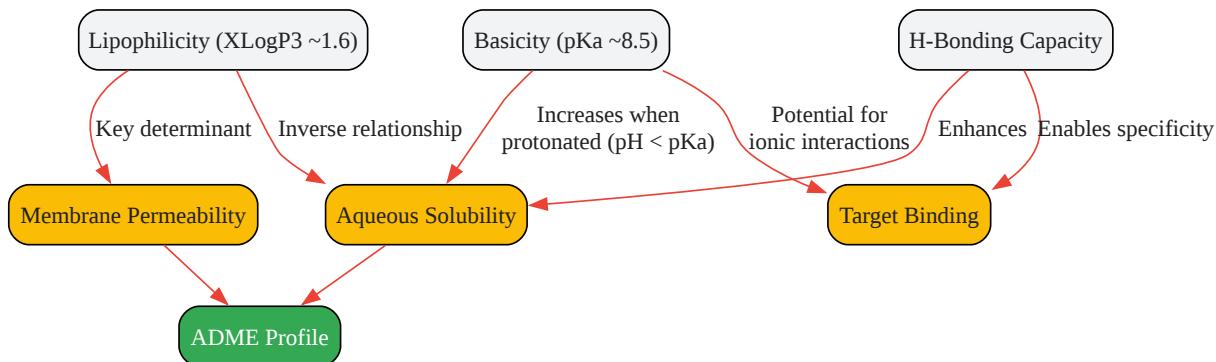
[Click to download full resolution via product page](#)

Caption: Standard workflow for identity and purity confirmation.

Determination of pKa via Potentiometric Titration

Principle: The pKa, the pH at which a functional group is 50% ionized, is a critical parameter influencing solubility and biological interactions. For **1-Benzylpyrrolidine-3-carboxamide**, the basicity of the pyrrolidine nitrogen is the most relevant pKa in a physiological context. Potentiometric titration is the gold-standard method for its determination.

Methodology:


- A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., water or a water/methanol mixture).
- The solution is placed in a thermostatted vessel and a calibrated pH electrode is submerged.
- A standardized acidic titrant (e.g., 0.1 M HCl) is added in small, precise increments using an automated burette.
- The pH of the solution is recorded after each addition of titrant.

- The pKa is determined from the titration curve by finding the pH at the half-equivalence point.

Scientific Insights & Implications for Drug Development

The physicochemical properties of a compound provide a predictive framework for its behavior in a biological system.

- Basicity (pKa): The pyrrolidine nitrogen is predicted to be basic, with a pKa value around 8.4-8.5.^[3] This is a crucial insight. At physiological pH (7.4), a significant fraction of the molecule will exist in its protonated, cationic form. This positive charge can enhance aqueous solubility and is often critical for forming ionic interactions (salt bridges) with negatively charged residues in target proteins, such as GPCRs or ion channels.
- Lipophilicity (LogP): The predicted XLogP3 of 1.63 indicates that the compound has balanced lipophilicity.^[1] It is not excessively greasy, which could lead to poor aqueous solubility and non-specific binding, nor is it overly polar, which could hinder its ability to cross cell membranes. This value falls within the range often considered favorable for oral drug absorption (Lipinski's Rule of Five).
- Hydrogen Bonding Capacity: The carboxamide group contains both hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (C=O). The pyrrolidine nitrogen can also act as a hydrogen bond acceptor. This capacity for hydrogen bonding is fundamental to its interaction with water (affecting solubility) and its specific binding to biological targets.
- Solubility: While quantitative aqueous solubility data is not readily available, the molecule's structure suggests it will have limited but significant aqueous solubility, particularly at a pH below its pKa where the cationic form dominates. Its solubility in organic solvents is expected to be good, facilitating its use in synthesis and purification.

[Click to download full resolution via product page](#)

Caption: Interplay of physicochemical properties and their biological relevance.

Conclusion

1-Benzylpyrrolidine-3-carboxamide presents a physicochemical profile that is of significant interest for medicinal chemistry and drug discovery. Its key features—a basic nitrogen atom that will be largely protonated at physiological pH, balanced lipophilicity, and robust hydrogen bonding capability—suggest a favorable starting point for developing molecules with good drug-like properties. The predicted data provides a strong rationale for its synthesis and experimental validation. The protocols and workflows described herein represent a standard and reliable approach to confirming these properties and advancing the compound through the drug development pipeline.

References

- (3S)-1-Benzylpyrrolidine-3-carboxylic acid - ChemBK.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications.
- Methyl 1-benzylpyrrolidine-3-carboxylate - Chem-Impex.
- (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 - PubChem.
- Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC - PubMed Central.

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC - NIH.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase.
- pKa Data Compiled by R. Williams - Organic Chemistry Data.
- View of Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines - Journal of Chemical Society of Nigeria.
- 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. 1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID AMIDE CAS#: 115687-29-1 [amp.chemicalbook.com]
- 3. 5747-92-2 CAS MSDS (Ethyl 1-benzylpyrrolidine-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 1-Benzylpyrrolidine-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039795#physicochemical-properties-of-1-benzylpyrrolidine-3-carboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com